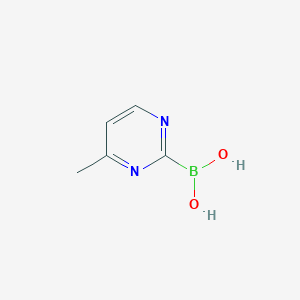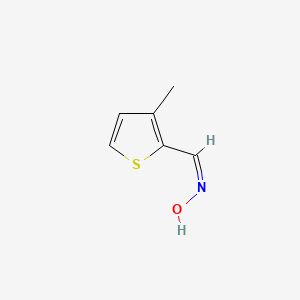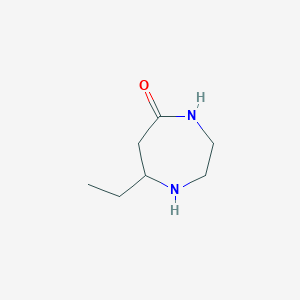![molecular formula C9H8N2O B11921930 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure
Méthodes De Préparation
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of pyrazole derivatives with pyridine carboxaldehydes, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, which are of interest in the development of novel materials.
Applications De Recherche Scientifique
1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: It is used in the development of fluorescent probes and materials with unique optical properties.
Mécanisme D'action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its ring fusion and functional groups, leading to different chemical properties and applications.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, offering distinct pharmacological properties.
Pyrazoloquinolines: These compounds are known for their potential as pharmacological agents, particularly in the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-pyrazolo[1,5-a]pyridin-7-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-6-10-11(8)9/h2-6H,1H3 |
Clé InChI |
YOEFDQPSUHVIKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=CC=NN21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
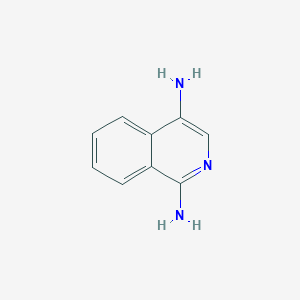
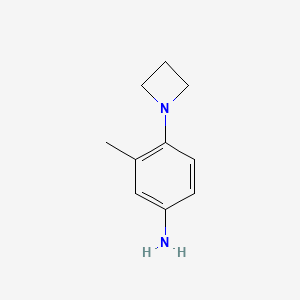
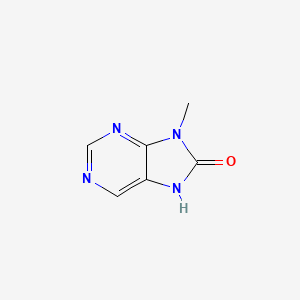
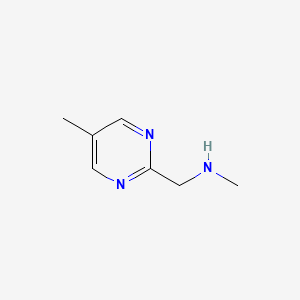


![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
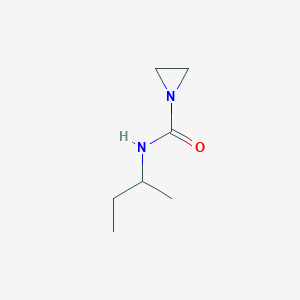

![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
